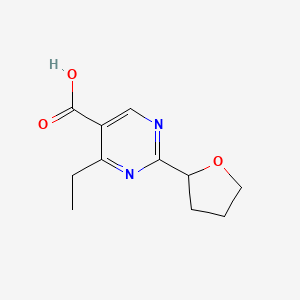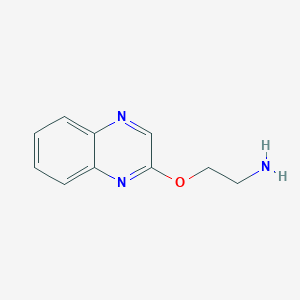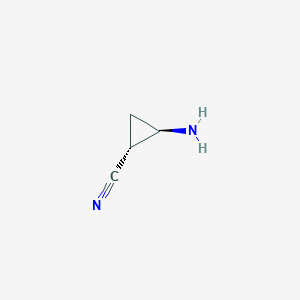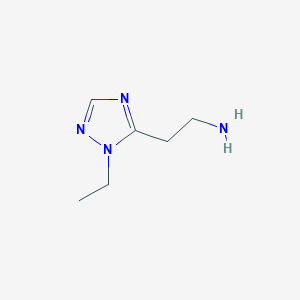
2-(2-Aminoethyl)cyclopropane-1-carbonitrilehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethyl)cyclopropane-1-carbonitrilehydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring, an aminoethyl group, and a carbonitrile group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)cyclopropane-1-carbonitrilehydrochloride typically involves the reaction of cyclopropane derivatives with aminoethyl and carbonitrile groups under controlled conditions. One common method involves the use of cyclopropane carboxylic acid derivatives, which are reacted with ethylenediamine and cyanogen bromide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(2-Aminoethyl)cyclopropane-1-carbonitrilehydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclopropane derivatives.
科学研究应用
2-(2-Aminoethyl)cyclopropane-1-carbonitrilehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(2-Aminoethyl)cyclopropane-1-carbonitrilehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclopropane ring provides structural rigidity. This compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context.
相似化合物的比较
Similar Compounds
2-Amino-1-cyclopentene-1-carbonitrile: Similar structure but with a cyclopentene ring instead of a cyclopropane ring.
4-(2-Aminoethyl)aniline: Contains an aminoethyl group but lacks the cyclopropane and carbonitrile groups.
Uniqueness
2-(2-Aminoethyl)cyclopropane-1-carbonitrilehydrochloride is unique due to its combination of a cyclopropane ring, aminoethyl group, and carbonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various applications.
属性
分子式 |
C6H11ClN2 |
|---|---|
分子量 |
146.62 g/mol |
IUPAC 名称 |
2-(2-aminoethyl)cyclopropane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-2-1-5-3-6(5)4-8;/h5-6H,1-3,7H2;1H |
InChI 键 |
HAZZLAFYNLWWTL-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1C#N)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


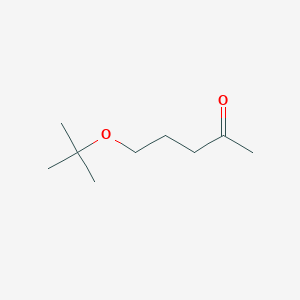

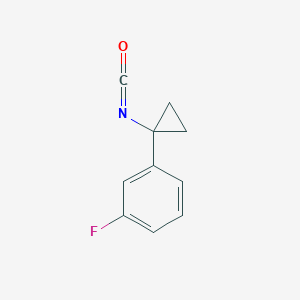
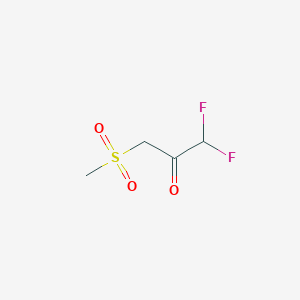
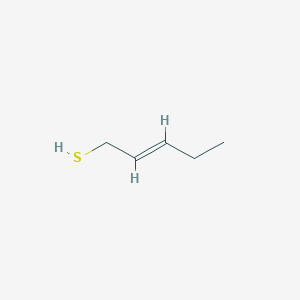
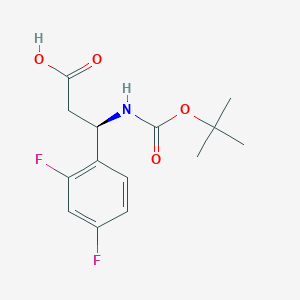



![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid](/img/structure/B13536660.png)
